Frontalin

描述

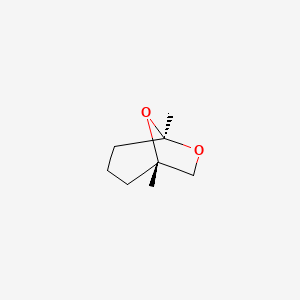

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7-4-3-5-8(2,10-7)9-6-7/h3-6H2,1-2H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWKCIZRVUVZPX-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(O1)(OC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@](O1)(OC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041994 | |

| Record name | Frontalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28401-39-0 | |

| Record name | (-)-Frontalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28401-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frontalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028401390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frontalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRONTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T71ZVB55P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Stereochemical Investigations and Enantiomeric Purity in Frontalin Studies

Elucidation of Absolute Configuration and Stereoisomerism

Frontalin possesses a rigid bicyclic structure containing two asymmetric carbon atoms (chiral centers), specifically at the C1 and C5 positions. faidherbe.org This structural arrangement gives rise to stereoisomerism. However, due to the conformational constraints of the fused ring system, only a single pair of enantiomers exists: (+)-frontalin and (-)-frontalin (B1251542). faidherbe.org

The absolute configuration of the naturally occurring, biologically active enantiomer was a subject of intense investigation. Through extensive synthetic and analytical efforts, researcher K. Mori demonstrated that the active pheromone component for several key bark beetle species is (-)-frontalin , which has the (1S, 5R) absolute configuration. faidherbe.org Its systematic name is (1S, 5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane. faidherbe.org This discovery was crucial, as it clarified that the biological activity is not just linked to the this compound molecule itself, but to a specific three-dimensional arrangement of its atoms. nih.gov

The relationship between the enantiomers and their optical rotation has been established, with the (1R)-enantiomer consistently exhibiting a positive optical rotation. researchgate.net

Table 1: Stereochemical Properties of this compound Enantiomers

| Property | (-)-Frontalin | (+)-Frontalin |

|---|---|---|

| Absolute Configuration | (1S, 5R) | (1R, 5S) |

| Optical Rotation | Levo (-) | Dextro (+) |

| Biological Activity (Primary) | Active Aggregation Pheromone | Varies by species (inactive, weakly active, or inhibitory) |

Chirality and Enantiospecificity in this compound's Biological Activity

The chirality of this compound is central to its function in chemical communication among insects. researchgate.netresearchgate.net Olfactory receptors in insects are highly sensitive protein structures that can differentiate between enantiomers, leading to distinct behavioral responses. nih.govnih.gov This enantiospecificity is a common phenomenon in insect chemical ecology and ensures species-specific signaling. nih.gov

For many destructive bark beetle species, one enantiomer of this compound is highly active, while the other is significantly less active or can even inhibit the response to the active form.

Dendroctonus frontalis (Southern Pine Beetle): Female beetles produce (-)-frontalin, which acts as a powerful aggregation pheromone, attracting both males and females to host trees. faidherbe.org

Dendroctonus brevicomis (Western Pine Beetle): This species also utilizes (1S, 5R)-(-)-frontalin as a key component of its aggregation pheromone. nih.govnih.gov

Dendroctonus terebrans (Black Turpentine (B1165885) Beetle): Field studies have shown that males are strongly attracted to (-)-frontalin. In contrast, (+)-frontalin is only slightly attractive. Notably, for this species, the presence of the (+)-enantiomer does not appear to interrupt or inhibit the male response to the active (-)-enantiomer. oup.com

Dendroctonus valens (Red Turpentine Beetle): In this invasive species, this compound produced by females has a dual role. It functions as an aggregation pheromone, with both sexes being attracted to it in field trials. However, higher concentrations of this compound reduce the number of females captured, suggesting a complex, concentration-dependent response. researchgate.net

This specificity highlights the precise molecular recognition that occurs at the insect's antennal receptors. The "lock and key" mechanism of receptor binding means that only the stereoisomer with the correct three-dimensional shape can effectively bind and trigger a neural signal, leading to a behavioral response. nih.gov

Table 2: Species-Specific Responses to this compound Enantiomers

| Beetle Species | Active Enantiomer | Response to Inactive Enantiomer | Reference |

|---|---|---|---|

| Dendroctonus frontalis (Southern Pine Beetle) | (-)-Frontalin | Largely inactive | faidherbe.org |

| Dendroctonus brevicomis (Western Pine Beetle) | (-)-Frontalin | Inactive | nih.gov |

| Dendroctonus terebrans (Black Turpentine Beetle) | (-)-Frontalin (strong attraction) | (+)-Frontalin is slightly attractive; not inhibitory | oup.com |

Analytical Methodologies for Stereochemical Characterization

The determination of the enantiomeric composition and purity of this compound is essential for both fundamental research and the development of effective pest management strategies. Several analytical techniques are employed for this chiral analysis. wikipedia.org

Gas Chromatography (GC): This is one of the most powerful and widely used methods for separating and quantifying volatile enantiomers like this compound. nih.gov The separation is achieved using a chiral stationary phase (CSP) within the GC column. researchgate.net These phases are typically composed of derivatized cyclodextrins or chiral amino acid derivatives that interact diastereomerically with the this compound enantiomers, causing them to travel through the column at different rates and thus be detected separately. nih.govgcms.cz This technique allows for the precise determination of the enantiomeric excess (ee) in a sample. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a definitive method for structure elucidation and can also be used to determine enantiomeric purity. wikipedia.orgnih.gov Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary is required. Common methods include:

Chiral Lanthanide Shift Reagents (LSRs): These are chiral complexes, such as tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III), that bind reversibly to the this compound molecules. cdnsciencepub.comwikipedia.org This interaction forms transient diastereomeric complexes, which causes the signals in the NMR spectrum (particularly ¹H NMR) for each enantiomer to shift to different frequencies, allowing for their distinct integration and quantification. youtube.com

Chiral Derivatizing Agents (CDAs): The this compound sample can be reacted with a chiral agent, such as Mosher's acid, to form covalent diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties and produce distinct NMR spectra, which can then be used to determine the original enantiomeric ratio. researchgate.net

Chiral Solvating Agents (CSAs): In this method, a chiral solvent or additive is used to create a chiral environment. The weak, transient diastereomeric interactions between the solvent and the enantiomers can be sufficient to induce small but measurable differences in their chemical shifts. frontiersin.org

These analytical methodologies are critical for confirming the stereochemical outcome of synthetic routes to this compound and for analyzing the specific enantiomeric composition of pheromones produced by different insect populations. cdnsciencepub.comnih.gov

Table 3: Summary of Analytical Methods for this compound Stereochemical Characterization

| Methodology | Principle | Application to this compound |

|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Separates (+)- and (-)-frontalin for quantification and determination of enantiomeric excess (ee). |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes induces chemical shift differences between enantiomers. | Resolves signals for (1S, 5R) and (1R, 5S) enantiomers in the NMR spectrum, allowing for purity analysis. |

| NMR with Chiral Derivatizing Agents | Covalent reaction with a chiral agent (e.g., Mosher's acid) forms stable diastereomers with distinct NMR spectra. | Provides clear spectral separation for determining the enantiomeric ratio. |

Iii. Biosynthetic Pathways of Frontalin in Pheromone Producing Organisms

Identification of Core Metabolic Pathways (e.g., Mevalonate (B85504) Pathway)

The fundamental building blocks for frontalin are derived from the mevalonate (MVA) pathway, also known as the isoprenoid pathway. nih.govwikipedia.org This essential metabolic route is responsible for producing a vast array of biomolecules, including steroids, fat-soluble vitamins, and isoprenoids, by synthesizing the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org

Radiolabeling studies in Dendroctonus species have provided compelling evidence for the involvement of the MVA pathway in this compound biosynthesis. When beetles are injected with precursors such as [1-¹⁴C]acetate and [2-¹⁴C]mevalonolactone (a precursor to mevalonate), the radiolabel is unequivocally incorporated into the this compound molecule. nih.gov This demonstrates a de novo synthesis process, where the insect constructs the pheromone from simple two-carbon units rather than by modifying a compound sequestered from its host tree. nih.govpnas.org

The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which catalyzes the rate-limiting step in the MVA pathway, is a key regulatory point in this process. faidherbe.orgnih.gov Its activity is often correlated with pheromone production rates, further cementing the MVA pathway as the core metabolic route for this compound biosynthesis. faidherbe.orgnih.gov

Characterization of Biosynthetic Precursors and Intermediates (e.g., 6-Methylhept-6-en-2-one)

While the MVA pathway supplies the foundational five-carbon units, the assembly into the specific carbon skeleton of this compound involves several key precursors and intermediates. The most significant and immediate precursor to this compound is 6-methylhept-6-en-2-one (6MHO). nih.govresearchgate.netnih.gov This compound is believed to undergo an oxygenation and subsequent cyclization to form the characteristic 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane structure of this compound. nih.gov

The origin of 6MHO itself has been a subject of extensive research. It is hypothesized to be derived from the cleavage of a larger isoprenoid diphosphate (B83284) molecule. pnas.orgnih.gov The primary candidates for this parent molecule are the 10-carbon geranyl diphosphate (GPP), the 15-carbon farnesyl diphosphate (FPP), or the 20-carbon geranylgeranyl diphosphate (GGPP). pnas.orgresearchgate.net

Recent research combining transcriptomics, functional genomics, and RNA interference (RNAi) in the mountain pine beetle (D. ponderosae) has provided strong evidence that this compound originates from the 20-carbon GGPP. pnas.orgnih.gov This suggests a biosynthetic route where GGPP is cleaved, likely by a dioxygenase or cytochrome P450 enzyme, to yield the eight-carbon skeleton of 6MHO. pnas.orgnih.gov

| Compound | Role in Pathway | Originating Pathway | Supporting Evidence |

|---|---|---|---|

| Acetyl-CoA | Primary building block | General Metabolism | Radiolabeling studies show incorporation of ¹⁴C-acetate into this compound. nih.gov |

| Mevalonate | Key intermediate | Mevalonate Pathway | Incorporation of radiolabeled mevalonolactone (B1676541) into this compound. nih.gov |

| Isopentenyl Pyrophosphate (IPP) | Five-carbon isoprenoid unit | Mevalonate Pathway | Fundamental product of the MVA pathway. wikipedia.org |

| Geranylgeranyl Diphosphate (GGPP) | Proposed parent isoprenoid | Mevalonate Pathway | RNAi studies in D. ponderosae show decreased this compound production when GGPP synthase is silenced. pnas.orgnih.gov |

| 6-Methylhept-6-en-2-one (6MHO) | Immediate precursor | Derived from GGPP cleavage | Identified as a direct precursor to this compound. nih.govresearchgate.net |

Enzymatic Mechanisms and Molecular Biology of this compound Biosynthesis

The molecular machinery driving this compound biosynthesis involves a suite of specialized enzymes. While the complete enzymatic cascade has not been fully elucidated, key players in the initial stages have been identified. researchgate.net Isoprenyl diphosphate synthases are responsible for creating the GPP, FPP, and GGPP precursors. In D. ponderosae, a bifunctional GPP/FPP synthase and a dedicated GGPP synthase have been characterized. nih.gov

The crucial step, the conversion of an isoprenyl diphosphate to 6MHO, is thought to be catalyzed by a cytochrome P450 monooxygenase or a dioxygenase, which mediates the cleavage of carbon-carbon bonds. pnas.org The final transformation of an oxygenated 6MHO derivative into the bicyclic acetal (B89532) structure of this compound is an intramolecular cyclization reaction. nih.gov The specific enzymes catalyzing these latter steps remain an active area of investigation.

The entire biosynthetic process is localized within specific tissues. In bark beetles, this compound synthesis occurs primarily in the anterior midgut of the insect. pnas.org

Genetic Regulation and Transcriptomic Analysis of Biosynthetic Genes

The production of this compound is a tightly regulated process at the genetic level. Transcriptomic analyses, which examine the full range of messenger RNA molecules in a cell, have been instrumental in identifying the genes involved in the biosynthetic pathway. nih.govnih.gov In D. ponderosae, analysis of gene expression in various tissues and life stages pointed towards the genes responsible for producing GGPP as being central to this compound synthesis. nih.gov

Gene silencing through RNA interference (RNAi) has provided direct functional evidence for the roles of specific genes. By injecting double-stranded RNA (dsRNA) corresponding to a target gene, researchers can trigger the degradation of that gene's mRNA, effectively "knocking down" its expression.

Studies in D. ponderosae demonstrated that reducing the transcript levels of the gene for GGPP synthase (DponGGPPS) led to a significant decrease in this compound production. nih.gov A similar reduction was observed when the gene for HMG-CoA reductase (DponHMG-R) was silenced, confirming its regulatory role. nih.gov Conversely, silencing the gene for the GPP/FPP synthase had no significant effect on this compound levels, further supporting GGPP as the key precursor. nih.gov

| Target Gene Silenced | Enzyme Coded | Effect on this compound Production | Conclusion |

|---|---|---|---|

| DponHMG-R | HMG-CoA Reductase | Significantly reduced | Confirms the essential regulatory role of the Mevalonate pathway. nih.gov |

| DponGPPS/FPPS | GPP/FPP Synthase | Not significantly reduced | Suggests GPP and FPP are not the primary precursors for this compound. nih.gov |

| DponGGPPS | GGPP Synthase | Significantly reduced (to 9% of control) | Provides strong evidence that this compound is derived from a 20-carbon GGPP precursor. nih.gov |

Physiological and Environmental Influences on this compound Biosynthetic Rates

This compound biosynthesis is not static; its rate is dynamically influenced by a range of physiological and environmental cues. In bark beetles, pheromone production is closely linked to the insect's life cycle and behavior. chemical-ecology.net

Physiological Factors:

Hormonal Control: Juvenile hormone III (JH III) is a primary regulator of pheromone biosynthesis in many beetle species. nih.gov It can act at the transcriptional level, increasing the abundance of mRNA for key enzymes like HMG-CoA reductase. nih.gov

Feeding and Mating Status: The production of this compound in male Dendroctonus brevicomis increases significantly after they begin boring into a host tree and feeding. chemical-ecology.net However, after mating, the production rate begins to decline, a physiological shift that helps to regulate the density of the beetle attack and reduce competition. chemical-ecology.net

Environmental Factors:

This interplay of genetic programming, enzymatic machinery, and external stimuli ensures that this compound is produced at the appropriate times and in the correct amounts to effectively orchestrate the complex mass-attack behavior of bark beetles.

Iv. Advanced Chemical Synthesis Methodologies for Frontalin

Development of Racemic Synthesis Approaches

Early synthetic efforts for Frontalin primarily focused on racemic mixtures, providing access to the compound without specific control over its stereochemistry. One notable racemic synthesis route, developed by P.A. Bartlett and J. Myerson, involved the acid-catalyzed opening of an epoxide with the participation of a neighboring carbonyl group as a key reaction. faidherbe.orgfaidherbe.org Another one-step thermal process, patented by Vité et al. in 1972, utilized methyl vinyl ketone and methallyl alcohol. This reaction proceeds via a [4+3] cycloaddition mechanism at elevated temperatures (230–270°C) and can achieve a yield of up to 74%. While simple and suitable for pilot-scale production (e.g., 52 g from 70 g of methyl vinyl ketone), this method yields a racemic mixture, necessitating post-synthesis resolution for enantiomeric control. Other racemic syntheses have employed Grignard reactions of protected chloro ketones and hydroxy protected ketones. scienceasia.org

Enantioselective Synthesis Strategies

The recognition that the biological activity of this compound is often enantiomer-specific spurred the development of enantioselective synthesis strategies. faidherbe.orgwikipedia.org These approaches aim to produce a single enantiomer with high purity, minimizing or eliminating the inactive or potentially harmful stereoisomer.

Asymmetric catalysis involves the use of chiral catalysts to direct the formation of a specific enantiomer during a reaction. This approach offers significant advantages in terms of atom economy and efficiency.

Another catalytic approach utilizes ligand-accelerated catalytic asymmetric dihydroxylation, such as the Sharpless AD-mix-α system (a mixture containing 1,4-bis-dihydroquinine phthalazine (B143731) ligand ((DHQ)2PHAL), potassium ferricyanide, potassium carbonate, and potassium osmate). This methodology has been reported to yield this compound with 60-70% ee. faidherbe.orgfaidherbe.orgyork.ac.uk More recently, a concise two-step synthesis of (+)-Frontalin from a commercially available 1,5-diene has been reported, employing Sharpless catalytic asymmetric dihydroxylation followed by a palladium-catalyzed domino cyclization. nih.gov

Beyond established methods, researchers continue to explore novel synthetic transformations and reaction sequences to improve the efficiency and selectivity of this compound synthesis.

One such approach involves a formal synthesis of (-)-Frontalin (B1251542) utilizing a -Meisenheimer rearrangement as a key step. This methodology, which also incorporates Wittig reaction and ester reduction, achieved a total yield of 34% and an ee value of 94%. sioc-journal.cnresearchgate.netsioc-journal.cn

Another novel strategy involves a platinum(IV) chloride (PtCl4)-catalyzed hydroalkoxylation reaction, which has been investigated for the facile total synthesis of this compound and related bicyclic ketals. researchgate.net Additionally, the use of cyanophosphates as intermediates for the transformation of carbonyl groups into nitriles has been explored, with applications in the total synthesis of (-)-Frontalin. jst.go.jp

Recent advances also include a formal synthesis involving a key -sigmatropic rearrangement, where optimization of reaction conditions (e.g., catalyst loading, solvent polarity) enhanced diastereomeric excess.

Optimization of Enantiomeric Excess and Scalability in this compound Production

Optimizing enantiomeric excess (ee) and scalability are critical for the practical production of enantiomerically pure this compound. Enantiomeric excess, a measure of chiral purity, is crucial for ensuring the efficacy and safety of chiral compounds. numberanalytics.comresearchgate.net

Strategies for optimizing ee often involve rigorous characterization of intermediates using techniques like X-ray crystallography and circular dichroism to confirm stereochemistry. Crystallization of corresponding esters has also been shown to improve enantiomeric excess; for instance, the ee of an α-hydroxy lactone intermediate was improved to >93% by crystallization of its benzoyl ester. researchgate.net

Enzymatic kinetic resolution offers a powerful method to enhance enantiomeric purity, particularly for racemic mixtures or precursors. Lipase-catalyzed acetylation of racemic this compound precursors has enabled the isolation of (S)-Frontalin with 95% ee. Similarly, resolution of racemic cyanohydrin acetates using Candida rugosa lipase (B570770) selectively hydrolyzed the (R)-enantiomer, leading to the (S)-acetate which was then converted to this compound. An efficient lipase resolution has also been used to achieve an ee >99% for a diol intermediate, with a one-pot recycle of the unwanted enantiomer. researchgate.net

V. Biological Activity and Chemosensory Mechanisms of Frontalin

Frontalin as an Aggregation Pheromone in Coleoptera

In the order Coleoptera, particularly within the bark beetle family (Curculionidae, subfamily Scolytinae), this compound is a well-documented aggregation pheromone. faidherbe.org It plays a crucial role in coordinating mass attacks on host trees, which is essential for overcoming the tree's natural defenses. wikipedia.org The southern pine beetle, Dendroctonus frontalis, is a prime example where this compound is a key component of the aggregation pheromone blend. faidherbe.orgwikipedia.org In this species, females initiate the attack on a host pine tree and release a mixture of pheromones, including (-)-frontalin (B1251542), along with host-derived volatiles like α-pinene. faidherbe.orgwikipedia.org This chemical plume attracts a large number of both male and female conspecifics to the host tree, facilitating a concentrated infestation. faidherbe.orgmdpi.com

This compound's role as an aggregation pheromone is not limited to D. frontalis. It is an attractive pheromone component for at least 13 species within the Dendroctonus genus. mdpi.com For instance, it is a known aggregation pheromone for the western pine beetle (Dendroctonus brevicomis), the Douglas-fir beetle (Dendroctonus pseudotsugae), and the red turpentine (B1165885) beetle (Dendroctonus valens). faidherbe.orgoup.com In the case of the invasive D. valens in China, the addition of this compound to traps baited with 3-carene (B45970) (a host kairomone) increased the total number of beetles captured by nearly 200%, demonstrating its powerful synergistic effect in aggregation. nih.govbohrium.comresearchgate.net The spruce beetle, Dendroctonus rufipennis, also responds to this compound, with females predominating on this compound-baited trees. wikipedia.orgcdnsciencepub.com

Table 1: this compound as an Aggregation Pheromone in Select Coleoptera Species

| Species | Common Name | Role of this compound | Producing Sex/Context |

|---|---|---|---|

| Dendroctonus frontalis | Southern Pine Beetle | Major aggregation pheromone component | Primarily produced by females during host colonization. mdpi.comwikipedia.org |

| Dendroctonus brevicomis | Western Pine Beetle | Essential component of aggregation blend (with exo-brevicomin (B1210355) and myrcene). oup.com | First identified from males. oup.com |

| Dendroctonus pseudotsugae | Douglas-fir Beetle | Aggregation pheromone component. faidherbe.orgoup.com | - |

| Dendroctonus valens | Red Turpentine Beetle | Acts as an aggregation pheromone, synergizing with host kairomones. nih.govbohrium.com | Produced by females. nih.govbohrium.com |

| Dendroctonus rufipennis | Spruce Beetle | Functions as an attractant, leading to aggregation. cdnsciencepub.com | Females produce (-)-frontalin, while males produce (+)-frontalin. wikipedia.org |

This compound as a Sex Pheromone in Specific Species

Beyond its function in mass aggregation, this compound also serves as a sex pheromone in certain species, mediating mate attraction. In the red turpentine beetle, Dendroctonus valens, this compound produced by females functions as a sex pheromone to attract males. oup.comnih.govbohrium.com Laboratory olfactory assays have shown that males are attracted to this compound over a wide range of concentrations. nih.govresearchgate.net This role is crucial for pioneer females who initiate attacks on host trees; they must attract males to ensure reproduction and successful colonization. oup.com

Interestingly, the function of this compound is not restricted to insects. It has also been identified as a pheromone in the Asian elephant (Elephas maximus). wikipedia.org Adult male elephants secrete this compound during their "musth" period, an annual state of heightened sexual activity and aggression. wikipedia.orgnih.gov The release of this compound signals mating readiness and is particularly attractive to females who are in the receptive phase of their sexual cycle. wikipedia.org The chirality of the this compound molecule is critical in this context, as the ratio of enantiomers released changes with the elephant's age and stage of musth, eliciting different responses from other elephants. nih.gov

This compound as an Anti-Aggregation or Anti-Attractant Signal

In contrast to its role as an attractant, this compound can also function as an anti-aggregation pheromone or an anti-attractant. This chemical signal helps in regulating population density on a host resource, preventing overcrowding and ensuring sufficient resources for the developing brood. slu.semdpi.com In the mountain pine beetle, Dendroctonus ponderosae, this compound is produced by males after they have colonized a host tree. slu.semdpi.com At low release rates, it can facilitate aggregation, but at high release rates, it functions as an anti-aggregation cue. oup.com This switch in function effectively signals that the tree is fully occupied, deterring the arrival of more beetles. slu.se This mechanism of "spacing out" is crucial for minimizing intraspecific competition and maximizing reproductive success. slu.se

Context-Dependent Dual Functionality and Behavioral Modulation

The biological activity of this compound is often not fixed but is highly context-dependent, demonstrating remarkable functional plasticity. nih.govh1.co The same compound can elicit different, even opposite, behaviors depending on factors like its concentration, its enantiomeric ratio, and the presence of other semiochemicals in the blend. oup.com

The red turpentine beetle, Dendroctonus valens, provides a clear example of this dual functionality. nih.gov While female-produced this compound attracts males (acting as a sex pheromone), it also attracts other females at a narrow range of low concentrations, contributing to aggregation. nih.govresearchgate.net However, as the concentration of this compound increases, it significantly decreases the attraction of females, thus modulating the aggregation process. oup.comnih.govresearchgate.net This suggests a sophisticated regulatory mechanism where this compound initially helps build an aggregation but later limits the number of colonizing females. nih.gov

Similarly, in the mountain pine beetle (Dendroctonus ponderosae), this compound's role shifts from aggregation to anti-aggregation as its release rate increases. oup.com This concentration-dependent switch is a key strategy for managing host colonization dynamics. The southern pine beetle (D. frontalis) also exhibits complex responses, where other compounds like endo-brevicomin (B1619995) can inhibit attraction to this compound at certain concentrations while acting as a synergist at others. mdpi.com This demonstrates that the behavioral output is not determined by this compound alone but by the entire chemical context in which it is perceived. nih.gov

Chemosensory Reception and Transduction Mechanisms in Insect Olfaction

The detection of this compound and other semiochemicals by insects is a complex process mediated by a highly sensitive olfactory system. researchgate.net This system is responsible for converting the chemical signal into a neuronal response that ultimately drives behavior. The process begins in specialized structures on the insect's antennae called sensilla. nih.gov

Signal Reception : Volatile molecules like this compound enter the sensilla through pores in the cuticle and dissolve in the sensillar lymph. nih.gov Here, they are often bound by Odorant-Binding Proteins (OBPs), which are thought to solubilize the hydrophobic pheromones and transport them to the receptors on the dendritic membranes of Olfactory Sensory Neurons (OSNs). nih.govfrontiersin.org

Receptor Activation : The insect olfactory system utilizes two main classes of receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs). nih.govnih.gov Pheromone detection is typically mediated by the OR family. frontiersin.org An insect OR is a heteromeric complex composed of a specific, ligand-binding receptor protein (OrX) and a highly conserved co-receptor known as Orco. frontiersin.orgnih.gov The OrX subunit determines the specificity for particular odorants like this compound, while the Orco protein is essential for forming a functional ion channel. frontiersin.org

Signal Transduction : Upon binding of the pheromone to the OrX subunit, the OR-Orco complex undergoes a conformational change and opens, functioning as a ligand-gated ion channel. researchgate.netnih.gov This allows for an influx of cations into the OSN, leading to membrane depolarization and the generation of an electrical signal (action potential). nih.gov This ionotropic mechanism provides a rapid and sensitive response. researchgate.net In addition to the ORs, other membrane proteins like the Sensory Neuron Membrane Protein (SNMP) are crucial for the detection of certain hydrophobic pheromones, likely by facilitating the transfer of the ligand from the OBP to the receptor complex. nih.gov

This intricate molecular machinery allows insects to detect minute concentrations of this compound, distinguish between its enantiomers, and integrate this information with signals from other compounds to produce an appropriate behavioral response. mdpi.com

Interspecies Chemical Communication and Kairomonal Roles of this compound

Chemical communication is not limited to members of the same species (intraspecific). nih.govfrontiersin.org Semiochemicals like this compound can be intercepted by other species, a phenomenon known as interspecific communication. semanticscholar.org When a chemical released by one species benefits a second species (the receiver) but not the emitter, it is termed a kairomone. semanticscholar.org

This compound, as a potent aggregation pheromone for bark beetles, serves as a reliable indicator of a large congregation of prey. This makes it an effective kairomone for predators and parasitoids that specialize on these beetles. For example, the predatory beetle Thanasimus undatulus, a natural enemy of the spruce beetle (Dendroctonus rufipennis), is attracted to this compound-baited traps. cdnsciencepub.com By eavesdropping on the bark beetles' aggregation signal, the predator can efficiently locate areas with high prey density.

Furthermore, because many Dendroctonus species use this compound as part of their pheromone blend, there is potential for cross-attraction among different bark beetle species that share a host or habitat. mdpi.com This can lead to interspecific competition for resources. The specificity of the chemical signal is often maintained not by a single unique compound, but by precise ratios of several common components in the pheromone blend, including different enantiomers of this compound. mdpi.com

Compound Index

Vi. Ecological Roles and Population Dynamics of Frontalin Mediated Interactions

Role in Host Colonization and Overcoming Tree Host Defenses

Frontalin is a pivotal component in the intricate process of host colonization by bark beetles, enabling them to overcome the formidable defenses of their tree hosts. The initial attack on a tree is often spearheaded by pioneer female bark beetles, such as the Southern Pine Beetle (Dendroctonus frontalis), which release this compound as a primary aggregation pheromone thegoodscentscompany.comnih.govwikipedia.org.

This beetle-produced pheromone works in concert with volatile compounds released by the host tree itself. As beetles bore into the bark, host terpenes like alpha-pinene (B124742) and myrcene (B1677589) are liberated, acting as kairomones that synergize the attractive effect of this compound, significantly enhancing the recruitment of more beetles thegoodscentscompany.comnih.gov. In some species, other beetle-produced pheromones, such as exo-brevicomin (B1210355) (often male-produced) and trans-verbenol (B156527) (female-produced), further intensify this attraction, creating a potent synergistic blend that draws a large number of conspecifics to the tree.

This synchronized mass attack is a critical strategy for bark beetles to overwhelm the tree's natural defense mechanisms thegoodscentscompany.comnih.govwikipedia.org. Conifers, for instance, respond to insect invasion by exuding oleoresin, a viscous mixture of oil and resin, which acts as a physical barrier and contains toxic compounds. However, a sufficiently large influx of beetles can exhaust these defenses. Additionally, bark beetles often carry symbiotic fungi (e.g., Grosmannia clavigera and Ophiostoma montium) that are introduced into the tree during colonization, further aiding the beetles by depleting tree defenses and facilitating host death.

Interspecific Semiochemical Interactions Involving this compound

This compound is not only involved in communication within a single species (intraspecific) but also mediates interactions between different species (interspecific), influencing a broader ecological web.

One significant interspecific role of this compound is its function as a kairomone, a chemical signal that benefits the receiver but is detrimental to the emitter. For example, this compound produced by bark beetles can attract their natural enemies, such as the predatory clerid beetle Thanasimus dubius. This attraction allows predators to locate and prey upon bark beetle infestations, influencing the population dynamics of both the pest and its natural enemies.

Furthermore, this compound can facilitate cross-attraction between different bark beetle species. Studies have shown that flying Dendroctonus frontalis and Dendroctonus mesoamericanus can respond positively to pheromone components produced by the other species, including this compound and endo-brevicomin (B1619995). This cross-attraction can lead to joint host colonization, although mechanisms often exist to minimize interspecific competition, such as the inhibition of aggregation responses to one species' pheromones by those of another, enabling resource partitioning within a host tree.

Conversely, certain semiochemicals can act as inhibitors or anti-aggregation signals in the presence of this compound. High concentrations of compounds like verbenone (B1202108) and trans-verbenol, produced by bark beetles, can inhibit the aggregation effect of this compound, signaling that a host tree is sufficiently colonized or overpopulated. This mechanism prompts beetles to disperse and seek new hosts, preventing overcrowding and resource depletion. In another example, the combination of this compound and exo-brevicomin with lures for Rhyzopertha dominica significantly reduced the capture of R. dominica, suggesting an inhibitory or repellent interspecific effect in this context.

Influence on Bark Beetle Population Aggregation and Dispersal Dynamics

This compound is a cornerstone of bark beetle population dynamics, directly influencing their aggregation and dispersal behaviors, which are critical for successful reproduction and outbreak initiation. As a potent aggregation pheromone, this compound is essential for coordinating the mass attacks required for bark beetles to overcome the defenses of healthy host trees nih.govwikipedia.org. The release of this compound by pioneer beetles signals the presence of a suitable host, leading to a rapid influx of conspecifics that concentrate their attacks on a single tree thegoodscentscompany.comnih.govwikipedia.org.

The influence of this compound on beetle aggregation is density-dependent. Research indicates that the attraction of beetles to pheromone sources increases with concentration up to an optimal point, beyond which it can decline. This phenomenon is linked to the anti-aggregation function of this compound and other semiochemicals. At high concentrations, this compound, along with compounds like verbenone and trans-verbenol, can switch its role from an attractant to an anti-aggregation signal wikipedia.org. This shift triggers dispersal behavior, prompting beetles to move away from heavily infested trees and seek new, uncolonized hosts. This mechanism is crucial for regulating attack density, minimizing intraspecific competition for resources, and ensuring the successful establishment of new infestations.

The continuous release of aggregation pheromones from mass-attacked trees plays a vital role in maintaining beetle concentration within an infestation wikipedia.org. However, if this pheromone release is interrupted, or if anti-aggregation signals become dominant, emerging brood beetles tend to disperse into the surrounding forest rather than remaining concentrated wikipedia.org. This semiochemical-mediated behavior leads to characteristic patterns of tree mortality, often resulting in trees being killed in groups rather than in isolation, as beetles move from one tree to adjacent ones.

Comparative Chemical Ecology of this compound Across Diverse Species (e.g., Insecta, Mammalia)

The chemical ecology of this compound is remarkably diverse, with its functions varying across different species, particularly within the Insecta class, and notably extending to Mammalia.

Insecta: this compound is most extensively studied in bark beetles, primarily within the genus Dendroctonus, where its role as a pheromone is central to their life cycle and impact on forest health. However, the specific function and enantiomeric composition of this compound can vary significantly among species:

Southern Pine Beetle (Dendroctonus frontalis): In this highly destructive pest, (-)-frontalin (B1251542) is predominantly a female-produced aggregation pheromone, which is synergized by male-produced endo-brevicomin and host tree volatiles thegoodscentscompany.comwikipedia.org.

Western Pine Beetle (Dendroctonus brevicomis): For this species, this compound is primarily a male-produced aggregation pheromone.

Mountain Pine Beetle (Dendroctonus ponderosae): In D. ponderosae, this compound is male-produced and exhibits a multi-functional role. While it contributes to aggregation at lower concentrations, it acts as an anti-aggregation pheromone at higher doses, facilitating dispersal and preventing overcrowding.

Spruce Beetle (Dendroctonus rufipennis): Interestingly, the enantiomeric distribution is reversed in this species, with females primarily producing (+)-frontalin and males producing (-)-frontalin.

Other Dendroctonus Species: this compound also serves as an aggregation pheromone in species such as Dendroctonus adjunctus, Dendroctonus pseudotsugae, and Dendroctonus terebrans. In Dendroctonus valens, this compound has been observed to have dual functions, acting as both an aggregation pheromone and a female-produced sex pheromone nih.gov. Similarly, in Dendroctonus mesoamericanus, this compound is a key component in semiochemical interactions.

Mammalia: Beyond the insect world, this compound has a documented role as a pheromone in Asian elephants (Elephas maximus). It is secreted by adult male elephants during musth, a periodic condition characterized by heightened aggression and sexual activity. In this context, this compound signals mating readiness, particularly attracting females who are in a receptive phase of their sexual cycle. The presence of 6-methylhept-6-en-2-one, a biosynthetic precursor to this compound, in both insects and elephants suggests a conserved biochemical pathway for this compound across vastly different taxa.

Vii. Analytical and Detection Methodologies for Frontalin in Research

Chromatographic Separation Techniques (e.g., GC, HPLC)

Chromatographic methods are foundational for isolating frontalin from complex mixtures due to its volatile nature and the presence of co-occurring semiochemicals.

Gas Chromatography (GC): Gas chromatography is a widely used separation technique for volatile and semi-volatile organic molecules, including pheromones like this compound. It separates compounds based on their boiling points and polarity as they are propelled through a capillary column by an inert carrier gas thermofisher.com. GC is frequently coupled with various detectors, such as the Flame Ionization Detector (FID) or Mass Spectrometry (MS) thermofisher.comnih.govmdpi.comcdnsciencepub.com. For instance, GC-FID has been used to confirm the presence of this compound in extracts from Dendroctonus jeffreyi nih.govresearchgate.net. Chiral GC-MS is particularly valuable for distinguishing between the biologically active (-)-frontalin (B1251542) and its (+)-enantiomer and for quantifying enantiomeric excess .

High-Performance Liquid Chromatography (HPLC): While GC is preferred for highly volatile compounds, HPLC is also utilized, particularly in studies involving radiolabeled precursors for this compound biosynthesis. Radio-HPLC analyses have been employed to track the incorporation of radiolabeled substrates like [1-(14)C]acetate and [2-(14)C]mevalonolactone into this compound in Dendroctonus jeffreyi extracts nih.govresearchgate.net. HPLC with refractive index detection can be used for purity assessment of this compound .

Spectrometric Identification and Quantification (e.g., GC-MS, GC-IRM-MS)

Spectrometric techniques provide definitive identification and precise quantification of this compound, often in conjunction with chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the identification and quantification power of MS thermofisher.commdpi.com. It is extensively used for this compound analysis due to its suitability for volatile and semi-volatile compounds and its ability to identify compounds by comparing their mass spectra to spectral databases thermofisher.commdpi.com. GC-MS has been instrumental in detecting and quantifying this compound in bark beetles such as Dendroctonus frontalis and Dendroctonus valens researchgate.netoup.comnih.govnih.govresearchgate.netusda.gov. For example, analysis of volatiles from live D. valens beetles using GC-MS showed that female beetles produce this compound, while males do not researchgate.netoup.comnih.gov. GC-MS has also been applied to analyze this compound in biological samples like African elephant urine mdpi.comresearchgate.net.

Table 1: Detection of this compound in Dendroctonus valens Beetles by GC-MS

| Beetle Sex | This compound Detection (Number of Samples) | Concentration Range (ng/beetle) |

| Solitary Feeding Females | 7 out of 14 oup.com | 3.0 to 155 oup.com |

| Paired Feeding Females | 3 out of 17 oup.com | 3.0 to 155 oup.com |

| Males | Not detected in 17 tested males oup.com | ND oup.com |

Gas Chromatography-Isotope Ratio Monitoring-Mass Spectrometry (GC-IRM-MS): GC-IRM-MS is a specialized technique used for stable isotope analysis, providing highly precise isotopic compositions (e.g., 13C/12C, 2H/1H ratios) of individual compounds nih.govthermofisher.comresearchgate.net. This technique has been crucial in biosynthetic studies of this compound. For instance, GC-IRM-MS unequivocally demonstrated the incorporation of 13C into this compound following injection of [1-13C]acetate into Dendroctonus jeffreyi males, providing compelling evidence for its biosynthesis via the isoprenoid pathway nih.govresearchgate.net. GC-MS-IRMS can simultaneously provide isotopic compositions and comprehensive qualitative and quantitative sample information from a single injection, making it valuable for authenticity and origin verification studies thermofisher.com.

Hyphenated Techniques for Complex Volatile Mixture Analysis

Hyphenated techniques combine two or more analytical methods to enhance separation, identification, and quantification capabilities, particularly for complex volatile mixtures containing this compound.

GC-MS: As discussed, GC-MS is a primary example of a hyphenated technique, coupling the high-resolution separation of GC with the robust identification power of MS thermofisher.commdpi.comchemijournal.comnih.govijprajournal.com. This combination is essential for analyzing the intricate blends of semiochemicals, including this compound, released by organisms or from environmental sources thermofisher.commdpi.commeasurlabs.com.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For even more complex volatile mixtures, GCxGC offers enhanced resolution by separating compounds on two different GC columns with different stationary phases mdpi.com. This technique can provide a more detailed profile of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), which is beneficial when analyzing this compound in the presence of numerous other pheromones, kairomones, and host plant volatiles.

GC-Electroantennographic Detection (GC-EAD): This specialized hyphenated technique integrates GC separation with electroantennographic detection (EAD). After chromatographic separation, individual compounds eluting from the GC column are passed over an insect antenna, and the electrical response of the antenna is recorded nih.govresearchgate.netoup.com. GC-EAD is highly effective for identifying specific compounds within a complex mixture that elicit an olfactory response from insects. It has been widely used to assay the olfactory sensitivity of bark beetles like Dendroctonus frontalis to this compound and other semiochemicals, pinpointing which components are antennally active nih.govresearchgate.netnih.govoup.com.

Sample Collection and Extraction Methodologies for Biological and Environmental Matrices (e.g., SPME, SPDE)

Effective sample collection and extraction are crucial for accurately analyzing this compound, especially given its volatility and often trace concentrations in biological and environmental samples.

Solid Phase Microextraction (SPME): SPME is a simple, rapid, solvent-free, and sensitive technique that integrates sampling and sample preparation into a single step researchgate.netresearchgate.netmdpi.comsigmaaldrich.comnih.gov. It involves exposing a coated fused silica (B1680970) fiber to a gaseous or liquid sample, or the headspace above a sample, allowing analytes to partition onto the fiber coating mdpi.comsigmaaldrich.com. SPME is particularly effective for collecting volatile and semi-volatile organic compounds (VOCs and SVOCs) from various matrices, including biological fluids and environmental samples researchgate.netresearchgate.netmdpi.comnih.gov. For instance, SPME has been successfully used with a chiral column to detect this compound in African elephant urine mdpi.comresearchgate.net. Different fiber coatings, such as Carboxen/polydimethylsiloxane (Car-PDMS) or divinylbenzene/Carboxen/PDMS, are chosen based on the target analytes' properties researchgate.netsigmaaldrich.com. Headspace SPME (HS-SPME) is commonly used to minimize matrix effects from complex biological samples sigmaaldrich.com.

Solid Phase Dynamic Extraction (SPDE): SPDE is a dynamic extraction method that utilizes a gas-tight syringe equipped with a special needle internally coated with an extraction phase chromtech.de. The process involves repeatedly drawing a liquid or headspace sample into the syringe, allowing analytes to adsorb onto the stationary phase, thereby concentrating them chromtech.de. SPDE offers full automation and is used in conjunction with GC-MS for applications in food, flavor, forensic, and environmental analysis mdpi.comresearchgate.netchromtech.de. It has been employed alongside SPME and GC-MS for the detection of this compound mdpi.comresearchgate.net.

Adsorbent Collection: Volatile compounds, including this compound, can also be collected from insects or other sources using adsorbents like Porapak Q, followed by solvent extraction for subsequent chromatographic and spectrometric analysis nih.govoup.com.

Bioanalytical Detection Methods (e.g., Electroantennographic Detection, Olfactometry)

These methods directly assess the biological activity of this compound, often complementing chemical analyses by confirming its role as a semiochemical.

Electroantennographic Detection (EAD): EAD measures the summed electrical depolarization of olfactory receptor neurons on an insect antenna in response to volatile chemical stimuli nih.govoup.comusda.gov. When coupled with GC (GC-EAD), it allows researchers to identify specific compounds within a complex mixture that are biologically active to an insect's olfactory system nih.govnih.govoup.com. EAD has demonstrated that this compound elicits strong antennal responses in various bark beetle species, such as Dendroctonus micans and Dendroctonus frontalis, confirming its role as an olfactory stimulant researchgate.netnih.govoup.comacs.org.

Olfactometry: Olfactometers are laboratory setups designed to test the behavioral responses of organisms to odor sources, typically involving choice assays (e.g., Y-tube olfactometers) where animals choose between different odor arms researchgate.netusda.govusda.govplos.org. These studies are crucial for understanding the attractive or repellent effects of this compound. For instance, olfactometer assays have shown that male Dendroctonus valens beetles are attracted to this compound across a wide range of concentrations, while females are attracted only at a narrow range researchgate.net. Conversely, for the coffee berry borer (Hypothenemus hampei), high doses of this compound have been found to be significantly repellent plos.orgresearchgate.net.

Table 2: Olfactometer Responses of Hypothenemus hampei Females to this compound

| This compound Concentration (ng/µL) | Response (Preference/Repellence) | Significance (P-value) |

| 2.5, 5, 10, 20 | No significant difference from control plos.org | >0.05 plos.org |

| 5 | Most attractive (+16% attraction) plos.org | >0.05 (not significant) plos.org |

| >40 | Significantly repellent plos.org | <0.05 plos.org |

| 80 | Optimal repellent dose (12% preference, 64% control) plos.org | Not specified, but significantly repellent plos.org |

Viii. Applications of Frontalin in Integrated Pest Management Research

Monitoring and Detection Strategies for Pest Populations

Frontalin is widely used in conjunction with traps to monitor bark beetle populations. This monitoring is crucial for detecting and measuring population levels, allowing for timely intervention and prediction of potential outbreaks. usda.govoup.comresearchgate.net

Southern Pine Beetle (Dendroctonus frontalis) : For the southern pine beetle (SPB), this compound is a primary aggregation pheromone component. umn.edu Trapping surveys are conducted annually using Lindgren funnel traps baited with this compound and host terpenes to predict SPB population levels and trends. oup.com The current recommended operational lure for SPB trapping in the United States is a three-component combination of this compound, endo-brevicomin (B1619995), and host resin monoterpenes. usda.gov

Western Pine Beetle (Dendroctonus brevicomis) : A highly effective lure for monitoring western pine beetle populations consists of a three-component blend of exo-brevicomin (B1210355), this compound, and myrcene (B1677589), used in multiple funnel or panel traps. usda.govmdpi.com

Spruce Beetle (Dendroctonus rufipennis) : Initially, the standard trap lure for spruce beetles was composed of this compound and α-pinene. Subsequent studies showed that adding 1-methyl-2-cyclohexen-1-ol (MCOL) significantly increased the number of captured spruce beetles. byu.edu

Red Turpentine (B1165885) Beetle (Dendroctonus valens) : In field trials, adding this compound to 3-carene (B45970) (a host kairomone) increased the total number of D. valens captured by almost 200%. oup.comresearchgate.netnih.gov

Monitoring systems using pheromone traps provide clear and reliable indications of infestations, enabling precise timing for control measures. pherosyn.com

Semiochemical-Based Control Tactics (e.g., Mass Trapping, Mating Disruption Research)

This compound is employed in various semiochemical-based control tactics, including mass trapping and, in some contexts, as a component in "push-pull" strategies. vigyanvarta.inplos.org

Mass Trapping : This method aims to remove a significant number of beetles from a population by luring them into traps with attractants. usda.govup.ac.za While large-scale trap-out studies for western pine beetle using this compound blends have shown promise, further wide-scale testing is needed. usda.gov For spruce beetles, mass trapping with semiochemical-baited traps has been used, and research continues to enhance its effectiveness. byu.edu

Trap Trees : this compound, often combined with host tree volatiles, can be used to bait standing trap trees. These trees are then treated with silvicides or removed from the forest to reduce beetle populations. oup.com

"Push-Pull" Systems : In some cases, this compound can act as a repellent or anti-aggregation pheromone at higher concentrations or in specific contexts. For example, in the coffee berry borer (Hypothenemus hampei), this compound has been shown to elicit avoidance and reduce trap captures, suggesting its potential as a "push" component in a push-pull system alongside attractants like conophthorin. plos.org Similarly, for Dendroctonus ponderosae, this compound can function as an anti-aggregation pheromone at high release rates. oup.comslu.se The presence of trans-verbenone and verbenone (B1202108) can induce a "push" response in Dendroctonus brevicomis towards attractant semiochemicals like exo-brevicomin, this compound, and myrcene. nih.gov

Mating Disruption Research : While mating disruption is a successful semiochemical-based technique in IPM, particularly for moths, research specifically detailing this compound's direct role in mating disruption for beetles is less prominent, as it primarily functions as an aggregation or anti-aggregation pheromone. vigyanvarta.innimss.org However, the concept of disrupting aggregation by saturating the atmosphere with attractants (like this compound and α-pinene) has been explored to prevent focused mass attacks on individual trees. usda.gov

Optimization of this compound Lure Formulations and Blends

Research continuously focuses on optimizing this compound lure formulations and blends to enhance their efficacy and specificity. This involves understanding the synergistic effects of this compound with other semiochemicals and host volatiles, as well as the optimal release rates. ontosight.aimdpi.comfriresearch.ca

Synergistic Blends :

For the southern pine beetle, the attractiveness of this compound lures is significantly synergized by host odors, particularly turpentine or α-pinene, which can increase catches by 50 to 100-fold. mdpi.comoup.com The addition of endo-brevicomin to lures containing this compound and host odors can also strongly increase attraction. mdpi.com

For the spruce beetle, the addition of MCOL to a this compound and α-pinene lure significantly increased trap catches. byu.edu

For the Douglas-fir beetle (Dendroctonus pseudotsugae), this compound is a principal pheromone, and its effectiveness is enhanced when combined with MCOL and ethanol. usda.gov

The optimal blend for western pine beetle monitoring includes exo-brevicomin, this compound, and myrcene. usda.govmdpi.com

Enantiomeric Ratios : The predominant (-)-enantiomer of this compound is often more attractive than the (+)-enantiomer in lures, especially when α-pinene is included. However, racemic this compound can be as attractive as the beetle-produced enantiomeric ratio in some contexts. mdpi.com For D. pseudotsugae, traps baited with racemic this compound or (S)-(-)-frontalin are equally preferred over those with (R)-(+)-frontalin. usda.gov

Release Rates : The effectiveness of this compound can be concentration-dependent, with low concentrations being attractive and higher concentrations potentially acting as anti-aggregation cues. oup.comispgr.in Studies on D. valens showed that very low release rates of this compound were effective, highlighting the importance of assessing a wide range of release rates in behavioral chemical studies. oup.com

The development of passive release devices, such as polyethylene (B3416737) pouches and bubblecaps, has facilitated the dispersal of semiochemicals in forest stands. usda.govusda.gov

Assessment of this compound's Role in Area-Wide Pest Management Programs

This compound, as a key semiochemical, contributes to area-wide pest management (AWPM) programs by enabling systematic and coordinated control efforts over large geographical areas. AWPM aims to reduce pest populations to predetermined levels, often augmenting traditional IPM strategies. arcgis.comresearchgate.net

Prediction and Detection : this compound-baited traps are integral to south-wide trapping surveys for the southern pine beetle, providing data to predict population levels and trends, which is a primary component of operational IPM programs. oup.comusda.gov This early detection is crucial for managing aggressive and quarantine pests. mdpi.com

Population Suppression : While direct suppression through mass trapping has shown mixed results, the ability of this compound to attract beetles makes it a valuable tool for concentrating populations for subsequent removal (e.g., trap trees) or for monitoring the success of other control measures. usda.govresearchgate.netbyu.edu

Integration with Other Tactics : this compound-based semiochemical tactics are often integrated with other IPM components, such as silvicultural practices (e.g., thinning, sanitation logging) and the use of anti-aggregation pheromones like verbenone, to achieve broader pest management goals. oup.combyu.eduup.ac.za The concept of "push-pull" strategies, where this compound might act as a repellent, further illustrates its potential in integrated approaches. plos.orgnih.gov

Challenges and Future Directions : Challenges in semiochemical-based control tactics include inconsistent efficacy and the high cost of semiochemicals compared to conventional insecticides. usda.govresearchgate.net However, ongoing research aims to improve understanding of semiochemicals' ecological effects and optimize their application for more targeted and environmentally friendly pest management. ontosight.aiusda.govfrontiersin.org Advances in monitoring tools, including remote sensing and AI, are expected to enhance the effectiveness of pheromone-based detection and management. researchgate.netfrontiersin.org

Ix. Environmental Fate and Degradation Studies of Frontalin

Biotic Degradation Pathways in Environmental Systems

Biotic degradation refers to the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria, archaea, and fungi. up.ptnumberanalytics.com These microorganisms can metabolize organic compounds by utilizing them as sources of carbon, energy, or nutrients, or by co-metabolizing them alongside other substrates. up.pt The efficiency and pathways of biotic degradation are influenced by various environmental factors, including temperature, pH, and the availability of oxygen and other nutrients. numberanalytics.com

Abiotic Degradation Processes and Environmental Persistence

Abiotic degradation encompasses non-biological processes that alter the chemical structure of compounds in the environment. Key abiotic processes include photolysis, hydrolysis, and oxidation. up.ptnumberanalytics.com These processes are driven by physical and chemical factors such as sunlight, water, and reactive chemical species.

Photolysis : As a volatile organic compound, Frontalin could be susceptible to photolytic degradation in the atmosphere or surface waters when exposed to sunlight. Photolysis involves the direct or indirect absorption of light energy, leading to the cleavage of chemical bonds or the formation of reactive intermediates that can further degrade the compound. up.ptnumberanalytics.com

Hydrolysis : Hydrolysis is the chemical reaction of a compound with water, often leading to the breaking of bonds. Given this compound's acetal (B89532) functional group wikipedia.org, it is theoretically susceptible to hydrolysis, which could lead to the formation of a diol and an aldehyde or ketone, depending on its specific structure and environmental conditions like pH. numberanalytics.com However, specific data on the rate or extent of this compound's hydrolysis in environmental settings is not available.

Oxidation : Oxidation by reactive species (e.g., hydroxyl radicals, ozone) in the atmosphere or aqueous environments can also contribute to the abiotic degradation of organic compounds.

The environmental persistence of a compound is often quantified by its half-life, which is the time required for half of the substance to degrade. Chemicals that resist degradative processes and persist for long periods can accumulate in the environment. up.pt For this compound, specific half-life data in various environmental compartments (soil, water, air) are not provided in the reviewed literature, suggesting a current lack of comprehensive environmental persistence studies. The AERU database indicates that data for environmental fate of this compound is limited, and no specific alerts regarding its environmental impact are present due to this data scarcity. herts.ac.ukherts.ac.uk

Methodologies for Assessing Environmental Metabolism and Breakdown Products

Assessing the environmental metabolism and breakdown products of chemical compounds like this compound typically involves a suite of standardized laboratory and field studies. These methodologies aim to simulate environmental conditions to determine degradation rates, identify transformation products, and understand the pathways involved.

Common methodologies include:

Aerobic and Anaerobic Degradation Studies : These studies, often conducted according to OECD (Organisation for Economic Co-operation and Development) guidelines (e.g., OECD 307 for soil, OECD 308 for water-sediment systems, OECD 309 for surface waters), assess the rate and extent of biodegradation under conditions with or without oxygen. criver.com

Hydrolytic Stability Studies : OECD Guideline 111 is commonly used to determine the hydrolytic stability of a substance as a function of pH and temperature, which is crucial for compounds with hydrolyzable functional groups. criver.com

Photolytic Degradation Studies : These studies (e.g., OECD 316) evaluate the degradation of a substance under simulated or natural light conditions in water, on soil surfaces, or in air. criver.com

Soil Leaching and Adsorption/Desorption Studies : Methods like OECD 312 and OECD 106 are used to assess the mobility of a compound and its potential to leach through soil profiles, as well as its adsorption to and desorption from soil particles, which affects its bioavailability and transport. criver.com

Analytical Techniques : Advanced analytical chemistry techniques are indispensable for identifying and quantifying the parent compound and its transformation products.

Chromatography-Mass Spectrometry (GC-MS, LC-MS) : These techniques are widely used for the separation, identification, and quantification of volatile and non-volatile organic compounds and their metabolites in complex environmental matrices. High-resolution mass spectrometry can provide detailed structural information on breakdown products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used for structural elucidation of isolated metabolites.

Radiolabeled Compounds : Using compounds labeled with isotopes (e.g., 14C) allows for precise tracking of the parent compound and its degradation products through different environmental compartments and metabolic pathways. criver.com

Bioassay-Guided Fractionation : In the context of pheromones, bioassay-guided fractionation, combined with natural product chemistry, can be employed to isolate and identify active components and their degradation products that retain or lose biological activity. researchgate.net

While these methodologies are standard for environmental fate assessments, specific application details and resulting data for this compound's environmental degradation are not widely reported.

Data Tables

Due to the limited specific research findings on the environmental fate and degradation of this compound in the provided search results, detailed data tables for its biotic degradation pathways, abiotic degradation processes, or identified breakdown products cannot be generated. The available information primarily indicates a general lack of comprehensive environmental fate data for this compound.

X. Future Directions and Emerging Research Avenues in Frontalin Science

Advanced Molecular and Genomic Approaches in Biosynthesis Regulation

The biosynthesis of Frontalin, particularly in bark beetles of the genus Dendroctonus, is a complex process ripe for exploration with modern molecular tools. While it is established that this compound is synthesized de novo via the mevalonate (B85504) pathway, the precise regulatory mechanisms governing its production are still being unraveled. nih.gov

Early research implicated the involvement of isoprenoid precursors, and subsequent studies confirmed that key enzymes in the mevalonate pathway are crucial for this compound synthesis. nih.gov A significant breakthrough was the discovery that the 20-carbon precursor, geranylgeranyl diphosphate (B83284) (GGPP), is the likely origin of this compound, as opposed to the 10-carbon geranyl diphosphate (GPP) or 15-carbon farnesyl diphosphate (FPP). nih.govnih.gov This was substantiated through RNA interference (RNAi) studies in the mountain pine beetle (Dendroctonus ponderosae), which showed that silencing the gene for GGPP synthase (GGPPS) significantly reduced this compound production. nih.gov Similarly, silencing the gene for HMG-CoA reductase (HMG-R), a rate-limiting enzyme in the mevalonate pathway, also drastically decreased this compound levels. nih.gov

Quantitative analysis of the metabolome, proteome, and transcriptome of the midgut and fat body tissues of D. ponderosae has begun to identify specific candidate genes involved in the biosynthetic pathway. nih.gov These studies have highlighted the role of Juvenile Hormone III in inducing this compound biosynthesis in males and have pinpointed differentially expressed proteins and transcripts, including specific cytochrome P450 enzymes, that are likely involved in the later, oxidative steps of the pathway. nih.gov The availability of a chromosome-level genome assembly for the southern pine beetle (Dendroctonus frontalis) will further accelerate the identification and functional characterization of these genes. biorxiv.orgresearchgate.net

Future research will likely focus on:

Transcriptional Regulation: Identifying specific transcription factors and signaling pathways that respond to internal cues (e.g., hormones) and external stimuli (e.g., host volatiles) to initiate and modulate the expression of biosynthetic genes in the midgut. nih.govnih.gov

Enzymatic Characterization: Recombinant expression and functional characterization of the specific cytochrome P450s and other enzymes responsible for converting GGPP into the this compound precursor, 6-methyl-6-hepten-2-one (B88235) (6-MHO), and its subsequent cyclization. nih.govnih.gov

Epigenetic Modifications: Investigating the role of epigenetic changes, such as DNA methylation and histone modification, in regulating the expression of this compound biosynthesis genes in response to environmental conditions and population density.

| Research Area | Key Findings | Future Directions |

| Precursor Identification | This compound biosynthesis originates from the 20-carbon isoprenoid precursor GGPP. nih.govnih.gov | Elucidation of the specific cleavage and oxidation steps converting GGPP to the this compound skeleton. |

| Genetic Regulation | RNAi studies confirm the essential role of HMG-R and GGPPS genes. nih.gov | Identification of transcription factors and upstream regulatory elements. |

| Hormonal Control | Juvenile Hormone III induces this compound production in male beetles. nih.govclemson.edu | Understanding the complete signaling cascade initiated by juvenile hormone. |

| Genomic Tools | Transcriptome and proteome analyses have identified candidate genes (e.g., cytochrome P450s). nih.govresearchgate.net | Functional validation of candidate genes using CRISPR/Cas9 gene editing. |

Elucidation of Receptor-Ligand Interactions and Signaling Cascades

The perception of this compound by insects is mediated by specialized olfactory sensory neurons (OSNs) located in the antennae. nih.gov These neurons express odorant receptors (ORs) that bind to specific semiochemicals, initiating a signal transduction cascade that leads to a behavioral response. While the general principles of insect olfaction are well-understood, the specific receptors for this compound and the nuances of its signaling pathway remain a critical area for future research.

The insect olfactory system relies on a family of ORs that form ligand-gated ion channels with a highly conserved co-receptor, Orco. semanticscholar.org The specificity of odorant detection is conferred by the variable OR protein. Functional characterization of ORs from various bark beetle species, such as Ips typographus, has revealed receptors specifically tuned to host monoterpenes, fungal volatiles, and pheromones from competing species. nih.govbiorxiv.orgnih.gov However, the specific OR, or set of ORs, responsible for binding the enantiomers of this compound in Dendroctonus species has yet to be definitively identified and characterized.

Future research in this area will necessitate:

OR Deorphanization: Using techniques like in vitro expression in Xenopus oocytes or HEK293 cells, or in vivo systems like the "empty neuron" system in Drosophila melanogaster, to screen the repertoire of ORs from D. frontalis and other relevant species against (+) and (-) this compound. This will identify the specific receptor(s) responsible for its detection.

Binding Site Analysis: Employing computational homology modeling and ligand docking, guided by site-directed mutagenesis, to identify the key amino acid residues within the this compound receptor's binding pocket that determine its specificity and sensitivity. semanticscholar.org

Signal Transduction Investigation: Characterizing the downstream signaling cascade following this compound binding. This includes identifying the specific G-proteins involved and mapping the subsequent intracellular events that lead to the depolarization of the OSN and the transmission of a signal to the antennal lobe of the brain.

Role of Accessory Proteins: Investigating the role of sensory neuron membrane proteins (SNMPs) and odorant binding proteins (OBPs) in the transport and presentation of this compound to its receptor at the dendritic membrane.

| Component | Function | Research Goal |

| Odorant Receptor (OR) | Binds this compound, providing specificity. | Identification and functional characterization of the specific OR(s) for this compound enantiomers. |

| Olfactory Co-receptor (Orco) | Forms a ligand-gated ion channel with the OR. semanticscholar.org | Understanding the stoichiometry and gating mechanism of the this compound-OR/Orco complex. |

| G-Proteins | Transduce the signal intracellularly. | Identification of the specific G-protein subunits coupled to the this compound receptor. |

| Accessory Proteins (OBPs, SNMPs) | Solubilize and transport odorants to the receptor. | Characterizing the specific OBPs and SNMPs involved in this compound perception. |

Development of Novel Biomimetic and Enantioselective Synthetic Routes

The synthesis of this compound, particularly in its enantiomerically pure forms, has been a long-standing goal in organic chemistry due to its biological importance. faidherbe.org The naturally active enantiomer in many bark beetle species is (-)-Frontalin (B1251542). faidherbe.org Numerous synthetic strategies have been developed, and future research continues to focus on improving efficiency, scalability, and stereocontrol, often drawing inspiration from proposed biosynthetic pathways.

Biomimetic approaches envision the construction of the this compound skeleton through the cyclization of an acyclic dihydroxyketone precursor. faidherbe.org This strategy elegantly establishes the two stereocenters in a controlled manner. Enantioselective syntheses have been achieved through several key strategies:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as derivatives of D-lactose, to provide the initial stereochemical information. faidherbe.org

Organocatalysis: Using small, chiral organic molecules to catalyze key bond-forming reactions, offering a metal-free alternative for generating stereocenters. organic-chemistry.orgscienceopen.com

Diastereoselective Reactions: Designing reactions where an existing stereocenter directs the formation of a new one, such as the highly diastereocontrolled 1,2-addition developed in the Kim synthesis of (+)-Frontalin. organic-chemistry.orgoup.com